molecular formula C37H54O11 B190796 Cimicifugoside CAS No. 66176-93-0

Cimicifugoside

Cat. No. B190796
CAS RN: 66176-93-0
M. Wt: 674.8 g/mol
InChI Key: XUJMHSCMPCZWOV-NVJMOZEJSA-N
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Description

Synthesis Analysis

The chemical constituents of Cimicifuga simplex and its related species were reexamined using HPLC and high-resolution spectral analysis . From C. simplex, C. acerina, and C. japonica, a new alkaloid, 59 new cycloartane triterpene glycosides, and 11 new aromatic constituents were isolated with the previously reported compounds .


Molecular Structure Analysis

The molecular formula of Cimicifugoside is C37H54O11 . Its molecular weight is 674.82 .


Chemical Reactions Analysis

The chemical constituents of Cimicifuga simplex and its related species were reexamined using HPLC and high-resolution spectral analysis . From C. simplex, C. acerina, and C. japonica, a new alkaloid, 59 new cycloartane triterpene glycosides, and 11 new aromatic constituents were isolated with the previously reported compounds .


Physical And Chemical Properties Analysis

The density of Cimicifugoside is 1.38±0.1 g/cm3 . Its molecular weight is 674.82 .

Scientific Research Applications

Traditional Uses:

Cimicifugae Rhizoma, commonly known as “Sheng Ma” in China, has been employed to treat various conditions, including wind-heat headache, tooth pain, aphtha, sore throat, prolapse of anus, and uterine prolapse. Additionally, it has been used as a soil pesticide to eliminate potato tuber moth and fly maggots .

Phytochemistry:

Cimicifugoside is one of the active compounds found in Cimicifugae Rhizoma. Other constituents include triterpenoid saponins, phenylpropanoids, chromones, alkaloids, terpenoids, and flavonoids . These compounds contribute to its medicinal properties.

Pharmacological Properties:

Cimicifugae Rhizoma and its constituents exhibit various pharmacological effects:

Future Research and Utilization:

The recent progress in ethnopharmacology, phytochemistry, and pharmacological effects of Cimicifugae Rhizoma provides valuable guidance for further research. Scientists can explore its potential in various health applications .

Mechanism of Action

Target of Action

Cimicifugoside is a triterpenoid isolated from the rhizomes of Cimicifuga simplex . It acts as a specific nucleoside transport inhibitor . It also shows immunosuppressive activity, preferentially directed toward B-cell function .

Mode of Action

Cimicifugoside inhibits the subcellular transport of nucleosides . This inhibition can lead to the potentiation of the cytotoxicity of certain drugs, such as methotrexate . It also inhibits calcium increase induced by 1,1-dimethyl-4-phenylpiperazinium iodide (DMPP), a nicotinic acetylcholine receptor (nAChR) agonist in bovine adrenal chromaffin cells .

Biochemical Pathways

Cimicifugoside affects various biochemical pathways. It has been found to have various pharmacological properties such as anti-inflammatory, antitumor, antiviral, antioxidant, neuroprotective, anti-osteoporosis and relieving menopausal symptoms . It also regulates the dysfunction of excitatory amino acid neurotransmitters in cerebral ischemia .

Pharmacokinetics

The pharmacokinetics of Cimicifugoside has been studied in both dogs and rats . Among the five cimicifugosides, cimigenol xyloside showed the slowest elimination whereas cimicifugoside H-2 was the fastest in both dogs and rats . The values of AUC of cimigenol xyloside were the largest whereas those of cimicifugoside H-2 were the smallest in both dogs and rats .

Result of Action

The result of Cimicifugoside’s action is multifaceted due to its interaction with multiple targets and pathways. It has been found to have various pharmacological properties such as anti-inflammatory, antitumor, antiviral, antioxidant, neuroprotective, anti-osteoporosis and relieving menopausal symptoms . It also has a lipid-lowering effect by repressing cell differentiation .

Action Environment

The action of Cimicifugoside can be influenced by various environmental factors. For instance, it has been found that Cimicifugoside has difficulty penetrating the blood-brain barrier . This suggests that the compound’s action, efficacy, and stability could be influenced by factors such as the physiological environment and the presence of biological barriers.

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

[(3'S,4'R,5'R,6'R,10'S,12'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H54O11/c1-17-12-37(29-34(7,47-29)30(42)48-37)46-20-13-32(5)22-9-8-21-31(3,4)23(45-28-27(41)26(40)19(39)15-43-28)10-11-35(21)16-36(22,35)14-24(44-18(2)38)33(32,6)25(17)20/h9,17,19-21,23-30,39-42H,8,10-16H2,1-7H3/t17-,19-,20+,21?,23?,24+,25+,26+,27-,28+,29?,30?,32+,33-,34?,35-,36?,37?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJMHSCMPCZWOV-NVJMOZEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(C3C(O3)(C(O2)O)C)OC4C1C5(C(CC67CC68CCC(C(C8CC=C7C5(C4)C)(C)C)OC9C(C(C(CO9)O)O)O)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2(C3C(O3)(C(O2)O)C)O[C@@H]4[C@H]1[C@]5([C@H](CC67C[C@@]68CCC(C(C8CC=C7[C@@]5(C4)C)(C)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H54O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

674.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 128327

CAS RN

66176-93-0
Record name Cimicifugoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066176930
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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